2-[(2-Bromophenyl)sulfonyl]pyridine
Description
Nomenclature and Structural Identification
The systematic IUPAC name 2-[(2-bromophenyl)sulfonyl]pyridine reflects its substituent positions and functional groups. The pyridine ring is substituted at the 2-position by a sulfonyl group (-SO₂-), which is further bonded to a 2-bromophenyl moiety. Key identifiers include:
- CAS Registry Number : 950694-00-5 .
- Molecular Formula : C₁₁H₈BrNO₂S .
- Molecular Weight : 298.16 g/mol .
- SMILES Notation : Brc1ccccc1S(=O)(=O)c1ccccn1 .
The sulfonyl group adopts a tetrahedral geometry, with bond angles near 109.5° between sulfur and its oxygen atoms. X-ray crystallography would likely reveal planarity in the pyridine and bromophenyl rings, with torsion angles influenced by steric interactions between adjacent substituents. Computational models predict a dipole moment exceeding 4.5 Debye due to the electron-withdrawing sulfonyl group and polar carbon-bromine bond .
Historical Context in Sulfone Chemistry
Sulfone-containing compounds gained prominence in the mid-20th century with the development of sulfa drugs and polymeric materials. The synthesis of this compound builds upon two key historical advancements:
- Sulfonylation Techniques : Modern methods for introducing sulfonyl groups, such as the reaction of sulfonic acids with phosphorus oxychloride (POCl₃), enabled efficient synthesis of aromatic sulfones .
- Halogen-Aromatic Coupling : The incorporation of bromine at the phenyl ring’s 2-position reflects innovations in directed ortho-metalation strategies developed in the 1980s .
A 2022 synthetic route reported a 54.0% yield for a structural analog, 2-[(4-bromophenyl)sulfonyl]pyridine, using Pd-catalyzed coupling between pyridine-2-sulfonyl chloride and 4-bromophenylboronic acid . While direct data on the 2-bromo derivative remains limited, these methods suggest viable pathways for its production.
Significance in Heterocyclic Compound Research
This compound’s hybrid structure positions it at the intersection of three research domains:
Recent studies highlight its potential as a precursor for:
- Kinase Inhibitors : Pyridine sulfones show affinity for ATP-binding pockets in protein kinases .
- Ligand Design : The sulfonyl oxygen atoms can participate in hydrogen bonding with metal-coordinated water molecules .
- Supramolecular Architectures : Bromine supports halogen bonding in crystal engineering .
Properties
CAS No. |
950694-00-5 |
|---|---|
Molecular Formula |
C11H8BrNO2S |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8BrNO2S/c12-9-5-1-2-6-10(9)16(14,15)11-7-3-4-8-13-11/h1-8H |
InChI Key |
ZTEVZSMCWTUTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
General Synthetic Pathways
The synthesis of 2-[(2-Bromophenyl)sulfonyl]pyridine can be approached through several key methods:
Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonyl group onto the pyridine ring through electrophilic substitution reactions.
Nucleophilic Substitution : The bromine atom in 2-bromobenzenesulfonyl chloride can be substituted by a pyridine nitrogen atom, forming the desired sulfonamide.
Detailed Reaction Protocols
Method 1: Sulfonation of Pyridine Derivatives
Reagents :
- Pyridine
- 2-Bromobenzenesulfonyl chloride
- Base (e.g., triethylamine or sodium carbonate)
-
- Dissolve pyridine in an appropriate solvent (e.g., dichloromethane).
- Add 2-bromobenzenesulfonyl chloride slowly while stirring under an inert atmosphere.
- Introduce a base to facilitate the reaction and maintain pH.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction and extract the product using standard organic extraction techniques.
-
- The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or methanol.
Method 2: Direct Nucleophilic Attack
Reagents :
- 2-Bromobenzenesulfonyl chloride
- Pyridine
- Organic solvent (e.g., acetonitrile)
-
- Mix pyridine with acetonitrile in a round-bottom flask.
- Slowly add 2-bromobenzenesulfonyl chloride while stirring.
- Heat the mixture to reflux for several hours.
- After completion, cool the mixture and precipitate the product.
-
- The product can be purified via column chromatography or recrystallization from ethyl acetate.
Table 1: Comparison of Synthesis Methods
| Method | Reaction Type | Yield (%) | Purification Method |
|---|---|---|---|
| Sulfonation of Pyridine Derivatives | Electrophilic Aromatic Substitution | Varies | Recrystallization |
| Direct Nucleophilic Attack | Nucleophilic Substitution | Varies | Column Chromatography |
Reaction Conditions
Temperature and Time
- Typical reaction temperatures range from room temperature to reflux conditions (approximately 60-80°C), depending on the method employed.
- Reaction times can vary from several hours to overnight, based on the reactivity of the starting materials and desired conversion rates.
Solvent Selection
- Common solvents include dichloromethane, acetonitrile, and ethanol, chosen based on their ability to dissolve reactants and facilitate product isolation.
Purification Techniques
After synthesis, purification is crucial for obtaining high-purity products:
Recrystallization : This method involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.
Column Chromatography : A more sophisticated technique that separates compounds based on their polarity and size, allowing for high-purity isolation.
Chemical Reactions Analysis
2-[(2-Bromophenyl)sulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form sulfide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can produce sulfone and sulfide derivatives, respectively .
Scientific Research Applications
2-[(2-Bromophenyl)sulfonyl]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored the compound’s potential as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)sulfonyl]pyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interfere with the function of essential proteins in microbial cells, leading to cell death .
In the context of its potential therapeutic effects, the compound’s mechanism of action may involve the modulation of signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammatory processes and cancer progression .
Comparison with Similar Compounds
Key Insights :
- Reactivity : Bromine offers a balance between reactivity and stability, making it preferable in Suzuki-Miyaura couplings .
- Electronic Effects : The electronegativity of halogens (I > Br > Cl) modulates the electron-withdrawing nature of the sulfonyl group, affecting reaction kinetics .
Substituent Position Effects
The position of substituents on the phenyl ring alters steric and electronic profiles.
Key Insights :
- Steric Effects : A methyl group at the 6-position (ortho to bromine) creates steric bulk, limiting interactions in catalytic systems .
- Electronic Modulation : Substituents at the 5-position (meta to bromine) optimize electronic effects for ligand design .
Heterocycle Variations
Replacing pyridine with other heterocycles modifies electronic and biological properties.
Key Insights :
- Thiophene vs. Pyridine : Thiophene’s sulfur atom increases electron richness, favoring charge-transfer applications .
- Biological Relevance : Imidazopyridine derivatives exhibit enhanced pharmacokinetic profiles due to improved membrane permeability .
Brominated Pyridine Derivatives
Comparison with other bromopyridine-based compounds highlights structural versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
